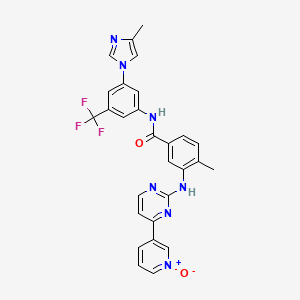
N-Monodesmethyl bedaquiline
描述
N-Monodesmethyl bedaquiline is a metabolite of bedaquiline, a diarylquinoline antimycobacterial drug used in the treatment of multidrug-resistant tuberculosis (MDR-TB). Bedaquiline is metabolized primarily by the cytochrome P450 isoenzyme 3A4 (CYP3A4) to form this compound, which has lower antimycobacterial activity compared to the parent compound .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of bedaquiline involves several steps, including the reaction of a compound with a reducing agent in a solvent to produce a racemate of bedaquiline . The specific synthetic route for N-monodesmethyl bedaquiline involves the oxidative metabolism of bedaquiline by CYP3A4 .
Industrial Production Methods: Industrial production of bedaquiline and its metabolites, including this compound, involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced pharmaceutical manufacturing techniques to maintain quality and consistency .
化学反应分析
Types of Reactions: N-Monodesmethyl bedaquiline primarily undergoes oxidative metabolism. The major reaction involved is the demethylation of bedaquiline by CYP3A4 .
Common Reagents and Conditions: The primary reagent involved in the formation of this compound is the cytochrome P450 isoenzyme 3A4. The reaction conditions include the presence of oxygen and NADPH as a cofactor .
Major Products: The major product formed from the oxidative metabolism of bedaquiline is this compound, which has lower antimycobacterial activity compared to bedaquiline .
科学研究应用
N-Monodesmethyl bedaquiline has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
作用机制
N-Monodesmethyl bedaquiline exerts its effects by inhibiting the mycobacterial ATP synthase, similar to bedaquiline. This inhibition disrupts the synthesis of ATP, which is essential for the survival and replication of Mycobacterium tuberculosis . The molecular target of this compound is the c subunit of ATP synthase .
相似化合物的比较
Bedaquiline: The parent compound with higher antimycobacterial activity.
Clofazimine: Another antimycobacterial drug used in the treatment of MDR-TB, which shares some similarities in its mechanism of action.
Uniqueness: N-Monodesmethyl bedaquiline is unique in its lower antimycobacterial activity compared to bedaquiline, which makes it less effective as a standalone treatment but still valuable in understanding the metabolic pathways and potential drug interactions of bedaquiline .
属性
IUPAC Name |
(1R,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(methylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29BrN2O2/c1-33-18-17-31(35,27-14-8-12-21-9-6-7-13-25(21)27)29(22-10-4-3-5-11-22)26-20-23-19-24(32)15-16-28(23)34-30(26)36-2/h3-16,19-20,29,33,35H,17-18H2,1-2H3/t29-,31-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBOQBZOZDRXCQ-BVRKHOPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC[C@@](C1=CC=CC2=CC=CC=C21)([C@H](C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80235434 | |
| Record name | N-Monodesmethyl bedaquiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80235434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
541.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861709-47-9 | |
| Record name | N-Monodesmethyl bedaquiline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0861709479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Monodesmethyl bedaquiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80235434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-MONODESMETHYL BEDAQUILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W96L2O9I1E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Amino-1-tert-butyl-3-(3-ethyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B565717.png)

![4-[(4,6-Dichloro-2-pyrimidinyl)amino]benzonitrile-13C3](/img/structure/B565724.png)
![4-[(4,6-Dihydroxy-2-pyrimidinyl)amino]benzonitrile-13C3](/img/structure/B565725.png)
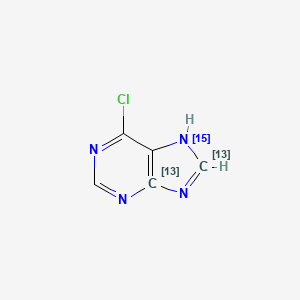



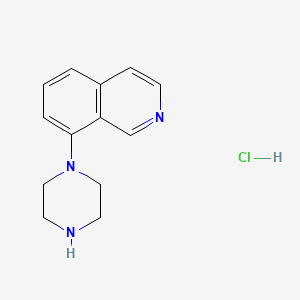
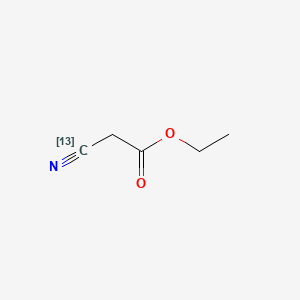
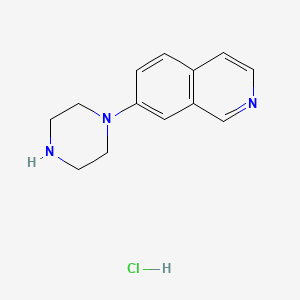
![4,5-Dihydro-2-methyl-4-[2-(4-octylphenyl)ethyl]-4-oxazolemethanol](/img/structure/B565735.png)
![4-(Methylnitrosamino)-1-[(3-pyridyl)-4-carboxy]-1-butanol](/img/structure/B565738.png)
